(Methyl-phenyl-amino)-acetic acid ethyl ester

Description

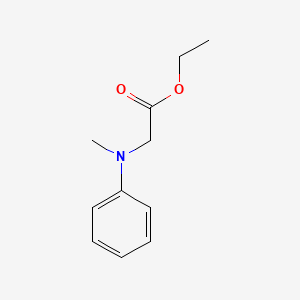

(Methyl-phenyl-amino)-acetic acid ethyl ester is an ethyl ester derivative featuring a methyl-substituted phenylamino group attached to an acetic acid backbone. This compound belongs to a broader class of amino acid esters and aromatic acetic acid esters, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their tunable reactivity and biological activity.

Properties

IUPAC Name |

ethyl 2-(N-methylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)9-12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZDPYZSKWOHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944508 | |

| Record name | Ethyl N-methyl-N-phenylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-74-0 | |

| Record name | N-Methyl-N-phenylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC102731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methyl-N-phenylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(Methyl-phenyl-amino)-acetic acid ethyl ester, an amino acid derivative, has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications based on a review of existing literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a methyl group, a phenyl group, an amino group, and an ethyl ester functional group, which contribute to its diverse chemical properties and potential biological activities.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Esterification : Reaction of the corresponding acid with ethanol in the presence of an acid catalyst.

- Amide Coupling : Formation through coupling reactions involving activated carboxylic acids and amines.

These methods allow for variations in yield and purity depending on the reagents used .

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit a range of pharmacological effects. Notably, studies suggest potential activities in:

- Antimicrobial Effects : Exhibiting activity against various bacterial strains.

- Neuroprotective Properties : Potentially beneficial in neurodegenerative conditions due to structural similarities with neurotransmitters.

Table 1: Comparison of Biological Activities

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino acid derivative with antimicrobial properties | Potential neuroprotective effects |

| Phenylalanine Ethyl Ester | Natural amino acid; involved in protein synthesis | Directly related to neurotransmitter synthesis |

| Methyl Glycine Ethyl Ester | Less complex amino acid derivative | Limited biological activity |

| Benzyl Glycine Ethyl Ester | Contains benzene ring; potential for enzyme inhibition | May exhibit different binding affinities |

This table highlights the unique features of this compound compared to other related compounds, emphasizing its distinct biological activities.

Case Studies and Research Findings

Several empirical studies have investigated the biological activities of this compound:

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.

- Neuroprotective Studies : Animal models have shown that derivatives of this compound may protect neuronal cells from oxidative stress, indicating a possible role in neuroprotection .

- High-throughput Screening : Advanced screening methods have been employed to assess the interactions of this compound with various biological targets, providing insights into its mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Ethyl ester group : Enhances lipophilicity and metabolic stability compared to methyl esters.

Table 1: Structural Comparison of Related Esters

Key Differences

- Amino Group Substitution: The methyl-phenyl-amino group distinguishes the target compound from analogs like phenylalanine methyl ester (primary amino group) and ethyl 2-(diethylamino)-2-phenylacetate (tertiary amino group) .

- Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and solvent compatibility .

- Aromatic Modifications : Substituents like methoxy (in cinnamic acid esters) or chloroalkyl (in steroidal esters) alter electronic properties and biological interactions .

Reactivity

- Hydrolysis: Susceptible to enzymatic or acidic hydrolysis, similar to phenylalanine methyl ester, yielding the corresponding carboxylic acid and ethanol .

- Nucleophilic Substitution: The amino group may participate in reactions with electrophiles, enabling derivatization for drug discovery .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Predicted) | Butyl Acetate (Reference) | Phenylalanine Methyl Ester | Benzeneacetic Acid 3-Methylphenyl Ester |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | C₆H₁₂O₂ | C₁₀H₁₃NO₂ | C₁₅H₁₄O₂ |

| Boiling Point | ~250–270°C (estimated) | 126°C | 270°C (decomposes) | 285–290°C |

| Solubility | Miscible in organic solvents; low water solubility | 0.7 g/100 mL (water) | Soluble in methanol | Insoluble in water |

| Lipophilicity (LogP) | ~2.5–3.0 | 1.82–2.3 | ~1.5 | ~3.1 |

| Stability | Stable under inert conditions; hydrolyzes in acidic media | Stable | Hydrolyzes enzymatically | Stable |

Pharmaceutical Potential

- Anticancer Activity: Steroidal esters with bis(2-chloroethyl)amino groups exhibit antileukemic effects, suggesting that the methyl-phenyl-amino group in the target compound may confer similar bioactivity .

Industrial Uses

- Solvent and Intermediate: Comparable to butyl acetate, the target compound may serve as a solvent for resins or nitrocellulose, though its amino group could limit compatibility with oxidizing agents .

- Flavor/Fragrance: Ethyl esters with aromatic substituents (e.g., cinnamic acid derivatives) are used in perfumery, though the amino group may alter odor profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.